Sulpho SHPP

Descripción general

Descripción

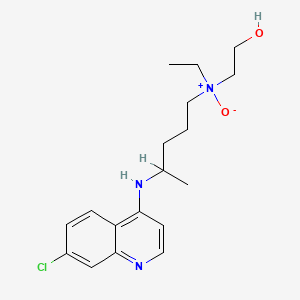

Sulpho SHPP, also known as sulfosuccinimidyl-3-(4-hydroxyphenyl) propionate, is a water-soluble reagent commonly used in biochemical research. It is particularly known for its role in protein iodination, where it conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine. This increases the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .

Aplicaciones Científicas De Investigación

Sulpho SHPP is widely used in proteomics research for the labeling of proteins with radioactive iodine. This labeling is crucial for studying protein interactions, localization, and function. The compound is also used in the modification of cell surfaces, where it introduces tyrosyl groups without exposing the cells to membrane-permeable solvents .

In addition to its use in proteomics, this compound is employed in various other scientific fields. In chemistry, it is used for the synthesis of iodinated compounds. In biology and medicine, it aids in the study of protein dynamics and cellular processes. Industrially, it is used in the production of diagnostic reagents and therapeutic agents .

Mecanismo De Acción

Target of Action

Sulpho SHPP, also known as the Water-Soluble Bolton-Hunter Reagent, primarily targets α-amino groups or ε-amino groups of lysine and end-terminal amino groups . These groups are found in proteins, making proteins the primary targets of this compound. The role of these targets is to provide a site for this compound to conjugate tyrosine-like groups, thereby increasing the number of tyrosyl groups that can be iodinated .

Mode of Action

This compound interacts with its targets by conjugating tyrosine-like residues to primary amines . This interaction increases the yield of subsequent iodination . The Sulfo-SHPP contains an N-hydroxysuccinimide (NHS) ester reactive group, which reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the iodination of proteins. The reagent aids in the labeling of proteins with radioactive iodine . This process is part of a broader biochemical pathway involving the transfer of a sulfuryl group (SO3) from the universal donor 3’-phosphoadenosine 5’-phosphosulfate to a hydroxyl group of various substrates in a process called the sulfonation reaction .

Result of Action

The primary molecular effect of this compound’s action is the increased number of tyrosyl groups that can be iodinated in proteins . This modification can enhance the visibility of these proteins in certain research applications, such as radiolabeling studies. On a cellular level, the use of this compound can facilitate the labeling of cell surfaces without exposing the cells to membrane permeable solvents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between this compound and primary amino groups . Additionally, the solubility of this compound in water suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of water and other solvents

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sulpho SHPP is known to increase the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures . This property makes it particularly useful for introducing tyrosyl groups on proteins sensitive to small amounts of organic solvent . The enzymes and proteins it interacts with are primarily those with primary amines, such as the end-terminal α-amino groups or ε-amino groups of lysine .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, its role in increasing the number of iodinatable tyrosyl groups suggests it could influence cell function by modifying protein structures

Molecular Mechanism

The molecular mechanism of this compound involves the conjugation of tyrosine-like functional groups to primary amines . This process increases the number of tyrosyl groups that can be iodinated, thereby enhancing the visibility of these groups in iodine-125 labeling procedures .

Temporal Effects in Laboratory Settings

Given its role in protein modification, it is plausible that its effects could vary over time depending on the stability of the modified proteins and the specific cellular context .

Metabolic Pathways

This compound is involved in the sulfonation metabolic pathway . This pathway is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs), which transfer a sulfonate group from the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to a hydroxyl or amino group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulpho SHPP is synthesized through a series of chemical reactions involving the sulfonation of succinimidyl-3-(4-hydroxyphenyl) propionate. The reaction typically involves the use of sulfuric acid or sulfur trioxide as sulfonating agents. The reaction conditions are optimized to ensure high conversion rates and minimal production of by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are carefully controlled to maintain a low temperature and gentle reaction environment. This minimizes the formation of unwanted by-products and ensures high purity of the final product. The sulfuric acid tail gas and sulfur trioxide gases are often recycled to reduce environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions: Sulpho SHPP primarily undergoes substitution reactions, where it conjugates with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the sulfosuccinimidyl ester group, which is highly reactive towards amines .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and iodine-125. The reactions are typically carried out in aqueous solutions at a pH of around 8.5, which is optimal for the conjugation process .

Major Products Formed: The major products formed from the reactions involving this compound are iodinated proteins. These proteins have increased tyrosyl groups, which can be labeled with radioactive iodine for various biochemical applications .

Comparación Con Compuestos Similares

Sulpho SHPP is unique in its ability to conjugate tyrosine-like groups to primary amines in an aqueous environment. This sets it apart from other similar compounds, such as Bolton-Hunter reagent, which requires organic solvents for the conjugation process .

Similar Compounds:- Bolton-Hunter Reagent

- Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Sulfo-SMCC)

- Sulfosuccinimidyl-6-(biotinamido) hexanoate (Sulfo-NHS-LC-Biotin)

These compounds share similar functional groups and reactivity but differ in their solubility and specific applications .

Propiedades

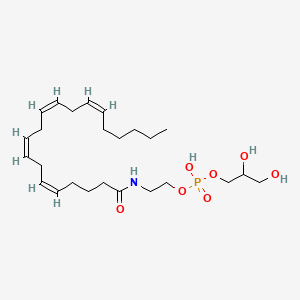

IUPAC Name |

sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUNXTYNSFVJSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657467 | |

| Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106827-57-0 | |

| Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)